(1S*,5R*)-3-acetyl-6-(1-benzothien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S*,5R*)-3-acetyl-6-(1-benzothien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane, commonly known as ABT-594, is a synthetic compound that belongs to the class of analgesics. It has been found to be effective in treating chronic pain and is being studied extensively for its potential therapeutic applications.
Mecanismo De Acción
ABT-594 acts as a potent agonist at nicotinic acetylcholine receptors in the brain and spinal cord. This leads to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which help to reduce pain. ABT-594 also inhibits the release of substance P, a neuropeptide that is involved in pain transmission.
Biochemical and Physiological Effects:
ABT-594 has been found to have a number of biochemical and physiological effects. It has been shown to reduce pain in animal models of neuropathic pain, inflammatory pain, and acute pain. ABT-594 has also been found to have anti-inflammatory properties and may be useful in treating inflammatory pain. In addition, ABT-594 has been found to have anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABT-594 has several advantages for lab experiments. It is a potent and selective agonist at nicotinic acetylcholine receptors, making it a useful tool for studying the role of these receptors in pain transmission. ABT-594 has also been found to be effective in animal models of neuropathic pain, inflammatory pain, and acute pain, making it a useful tool for studying these conditions. However, ABT-594 has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the effects of endogenous compounds that activate nicotinic acetylcholine receptors. In addition, ABT-594 has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on ABT-594. One area of research is the development of more selective and potent agonists at nicotinic acetylcholine receptors. Another area of research is the development of drugs that target the downstream effects of nicotinic acetylcholine receptor activation, such as the release of neurotransmitters. Additionally, more research is needed to determine the safety and efficacy of ABT-594 in humans, particularly in the treatment of chronic pain. Finally, ABT-594 may have potential therapeutic applications beyond pain management, and further research is needed to explore these possibilities.
Métodos De Síntesis
The synthesis of ABT-594 involves several steps. The first step involves the reaction of 2-mercaptobenzothiazole with ethyl chloroacetate to form ethyl 2-(2-benzothiazolylthio)acetate. This compound is then reacted with piperidine to form the corresponding piperidinylthioacetate. The final step involves the reaction of piperidinylthioacetate with acetic anhydride to form ABT-594.
Aplicaciones Científicas De Investigación
ABT-594 is being studied extensively for its potential therapeutic applications. It has been found to be effective in treating chronic pain, particularly neuropathic pain. ABT-594 has been shown to activate nicotinic acetylcholine receptors in the brain and spinal cord, leading to the release of various neurotransmitters that help to reduce pain. ABT-594 has also been found to have anti-inflammatory properties and may be useful in treating inflammatory pain.
Propiedades
IUPAC Name |
1-[(1S,5R)-6-(1-benzothiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12(21)19-9-13-6-7-15(11-19)20(10-13)18(22)17-8-14-4-2-3-5-16(14)23-17/h2-5,8,13,15H,6-7,9-11H2,1H3/t13-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVVACDRSCAQMY-DZGCQCFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CCC(C1)N(C2)C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C[C@@H]2CC[C@H](C1)N(C2)C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1S,5R)-6-(1-benzothiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.